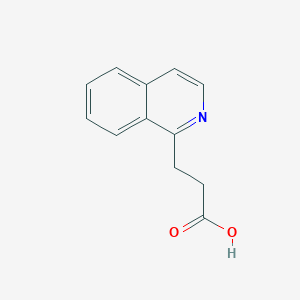

3-(Isoquinolin-1-YL)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

344334-31-2 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

3-isoquinolin-1-ylpropanoic acid |

InChI |

InChI=1S/C12H11NO2/c14-12(15)6-5-11-10-4-2-1-3-9(10)7-8-13-11/h1-4,7-8H,5-6H2,(H,14,15) |

InChI Key |

MZBGKUUUMZHXCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CCC(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Isoquinolin 1 Yl Propanoic Acid

Reactivity of the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring is a primary center of reactivity. This basicity allows it to readily participate in protonation, alkylation (quaternization), and oxidation reactions.

Quaternization: The nitrogen atom is expected to react as a nucleophile with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to form the corresponding quaternary isoquinolinium salts. This reaction typically proceeds by heating the isoquinoline derivative with the alkylating agent in a suitable solvent like acetonitrile (B52724) or DMF.

N-Oxide Formation: The isoquinoline nitrogen can be oxidized to form an N-oxide. This transformation is generally achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (B109758) (DCM). The resulting isoquinoline N-oxides are valuable intermediates for further functionalization of the heterocyclic ring. nih.govyoutube.com The synthesis of various isoquinoline N-oxides through different methodologies is well-documented, highlighting the feasibility of this reaction. nih.govyoutube.comscbt.com

Reactions Involving the Carboxylic Acid Moiety

The propanoic acid side chain offers a versatile handle for a variety of chemical transformations, including the formation of esters and amides, reduction to alcohols or aldehydes, and decarboxylation.

Esterification and Amidation Pathways

Esterification: The carboxylic acid can be converted to its corresponding esters through several standard methods. The most common is the Fischer-Speier esterification, which involves heating the acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). youtube.comorganic-chemistry.orggoogle.com Alternatively, the reaction can be carried out at room temperature using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid.

Table 1: Expected Esterification Reactions

| Alcohol | Reagent/Catalyst | Expected Product |

| Methanol | H₂SO₄ (catalytic) | Methyl 3-(isoquinolin-1-yl)propanoate |

| Ethanol (B145695) | H₂SO₄ (catalytic) | Ethyl 3-(isoquinolin-1-yl)propanoate |

| Benzyl alcohol | DCC | Benzyl 3-(isoquinolin-1-yl)propanoate |

Amidation: The formation of amides from 3-(isoquinolin-1-yl)propanoic acid can be achieved by reacting it with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, either by converting it to a more reactive species like an acyl chloride (using thionyl chloride, SOCl₂) or by using peptide coupling agents (e.g., DCC, HOBt, PyBOP). nih.govnih.gov For instance, reaction with benzylamine (B48309) in the presence of a coupling agent would be expected to yield N-benzyl-3-(isoquinolin-1-yl)propanamide. nih.govgoogle.commdpi.comresearchgate.net Studies on related heterocyclic systems, such as quinoline-3-carboxylic acids and 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide, have demonstrated successful amidation using these methods. nih.govresearchgate.netnih.gov

Table 2: Expected Amidation Reactions

| Amine | Reagent/Catalyst | Expected Product |

| Ammonia (B1221849) | DCC/HOBt | 3-(Isoquinolin-1-yl)propanamide |

| Benzylamine | DCC/HOBt | N-Benzyl-3-(isoquinolin-1-yl)propanamide |

| Morpholine | PyBOP | 1-(Morpholino)-3-(isoquinolin-1-yl)propan-1-one |

Reduction Reactions to Alcohols and Aldehydes

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, typically used in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. google.comnih.govyoutube.comkhanacademy.orgmasterorganicchemistry.com This reaction would convert this compound into 3-(isoquinolin-1-yl)propan-1-ol. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. khanacademy.org

Stopping the reduction at the intermediate aldehyde stage is notoriously difficult because aldehydes are more susceptible to reduction than the starting carboxylic acid. This would necessitate the use of specialized and milder reducing agents under carefully controlled conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring System

The isoquinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the site of reaction being dictated by the electronic nature of the ring system.

Electrophilic Aromatic Substitution (EAS): The isoquinoline ring is considered an electron-deficient system due to the electron-withdrawing effect of the nitrogen atom. Consequently, it is deactivated towards electrophilic attack compared to benzene (B151609). chemistrysteps.com Electrophilic substitution reactions, such as nitration (using HNO₃/H₂SO₄), sulfonation (using fuming H₂SO₄), and halogenation (using Br₂/FeBr₃), occur preferentially on the electron-rich benzene ring rather than the pyridine (B92270) ring. libretexts.orgwikipedia.orgnih.gov The substitution is directed primarily to the C5 and C8 positions. The 1-propyl side chain is a weak activating group and an ortho-, para-director, but its influence is generally overcome by the strong deactivating and directing effects of the heterocyclic nitrogen.

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, the pyridine ring of isoquinoline is activated for nucleophilic attack. The most electron-deficient carbon, and thus the most susceptible to nucleophilic attack, is C1. However, in this compound, this position is already substituted. Therefore, a typical SₙAr reaction, which requires a leaving group on the ring, is not feasible at this position. Attack by very strong nucleophiles, such as organolithium reagents (e.g., n-butyllithium), could potentially occur, but this would likely lead to addition rather than substitution. youtube.comyoutube.comwikipedia.org

Addition Reactions to the Isoquinoline Heterocycle

A characteristic reaction of isoquinolines is the Reissert reaction, which involves the addition of an acyl group and a cyanide group across the C1-N2 bond. In a typical Reissert reaction, isoquinoline is treated with an acyl chloride (e.g., benzoyl chloride) and a cyanide source, commonly potassium cyanide (KCN) in a two-phase system or trimethylsilyl (B98337) cyanide (TMSCN) in an anhydrous solvent. This yields an N-acyl-1-cyano-1,2-dihydroisoquinoline derivative, known as a Reissert compound. For this compound, the carboxylic acid functionality would likely need to be protected (e.g., as an ester) prior to the reaction to prevent it from reacting with the reagents. The resulting Reissert compounds are versatile intermediates for the synthesis of various 1-substituted isoquinolines.

Rearrangement Reactions and Associated Mechanisms

Extensive searches of chemical literature and databases did not yield specific examples of rearrangement reactions involving this compound. However, based on the functional groups present, several classical rearrangement reactions could theoretically be initiated, although their practical application to this molecule is not documented.

The carboxylic acid moiety, after conversion to a suitable derivative, could potentially undergo rearrangements such as the Curtius, Schmidt, or Hofmann rearrangements. These reactions are fundamental in organic chemistry for the conversion of carboxylic acids or their derivatives into amines with the loss of one carbon atom. For instance, the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, derived from the carboxylic acid, to an isocyanate, which can then be hydrolyzed to an amine. While the reagents for these transformations are well-known, their specific application to this compound has not been reported.

Mechanistic Studies of Key Synthetic Transformations

The synthesis of this compound would likely proceed through the construction of the isoquinoline ring system, a cornerstone of many pharmaceuticals and natural products. The Bischler-Napieralski reaction is a preeminent and mechanistically well-studied method for the formation of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.

The synthesis of this compound via a Bischler-Napieralski approach would commence with the acylation of a β-phenylethylamine derivative with a succinic anhydride (B1165640) derivative to form the necessary N-acyl precursor. This precursor would then undergo an intramolecular electrophilic aromatic substitution, catalyzed by a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).

Two primary mechanistic pathways are proposed for the Bischler-Napieralski reaction.

Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate when using phosphoryl chloride. The lone pair of the nitrogen atom attacks the phosphorus atom of POCl₃, followed by elimination of chloride and subsequent cyclization onto the electron-rich benzene ring. The resulting intermediate then eliminates the dichlorophosphoryl group and a proton to form the 3,4-dihydroisoquinoline (B110456) ring.

Mechanism II: An alternative and widely accepted mechanism involves the formation of a highly reactive nitrilium ion intermediate. The carbonyl oxygen of the amide is activated by the Lewis acid, facilitating its departure and the formation of the linear nitrilium ion. This electrophilic species then undergoes an intramolecular Friedel-Crafts-type reaction, attacking the aromatic ring to form a spiro intermediate. Subsequent rearomatization of the benzene ring leads to the formation of the dihydroisoquinoline product.

The choice of reaction conditions, including the specific dehydrating agent and temperature, can influence which mechanistic pathway is favored. For substrates with electron-donating groups on the aromatic ring, the reaction proceeds more readily due to the increased nucleophilicity of the ring, which facilitates the electrophilic attack by the nitrilium ion or the activated imine-ester. Following the cyclization, the resulting 3,4-dihydroisoquinoline-1-propanoic acid would be aromatized to this compound, typically through an oxidation step using a catalyst like palladium on carbon (Pd/C) or sulfur.

Derivatization and Analogue Synthesis Strategies Based on 3 Isoquinolin 1 Yl Propanoic Acid

Synthesis of Ester Derivatives for Research Applications

The conversion of the carboxylic acid moiety of 3-(isoquinolin-1-yl)propanoic acid into an ester is a fundamental derivatization strategy. Esterification can enhance lipophilicity, modulate solubility, and provide prodrugs that may improve pharmacokinetic profiles. The most common method for this transformation is the Fischer-Speier esterification.

Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent (in large excess), or water is removed as it is formed. For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid at reflux yields ethyl 3-(isoquinolin-1-yl)propanoate.

A similar methodology has been successfully applied to the related quinolin-2-one scaffold, where heating the parent acid with an alcohol like ethanol in the presence of a base such as potassium carbonate also affords the corresponding ethyl ester derivative frontiersin.org.

Table 1: Examples of Fischer Esterification Conditions

| Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (cat.) | Reflux, 4-8 hours | Methyl 3-(isoquinolin-1-yl)propanoate |

| Ethanol (C₂H₅OH) | H₂SO₄ (cat.) | Reflux, 4-8 hours | Ethyl 3-(isoquinolin-1-yl)propanoate |

| Propan-1-ol | HCl (gas) | Room Temp to Reflux, 6-12h | Propyl 3-(isoquinolin-1-yl)propanoate |

| tert-Butanol | H₂SO₄ (cat.) | Reflux with Dean-Stark trap | tert-Butyl 3-(isoquinolin-1-yl)propanoate |

This table presents illustrative reaction conditions for the synthesis of various ester derivatives from this compound.

Synthesis of Amide Derivatives and Peptidomimetics

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the linkage of the this compound core to various amines, amino acids, or peptide fragments. This creates a diverse library of compounds, including potential peptidomimetics where the isoquinoline (B145761) scaffold mimics a dipeptide unit. The synthesis requires the activation of the carboxylic acid, which can be achieved through various coupling reagents.

Common coupling agents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. The choice of reagent can be critical to avoid side reactions and racemization if chiral amines are used.

Common Amide Coupling Strategies:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to suppress side reactions and improve efficiency.

Uronium/Onium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) are highly efficient and lead to rapid amide bond formation with minimal side products nih.gov.

Acid Chlorides: A two-step approach involves first converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then treated with the amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to neutralize the HCl byproduct.

Anodic protocols for indirect electrochemical amide bond formation have also been developed, utilizing triphenylphosphine and an iodide mediator for the direct coupling of carboxylic acids and amines under mild conditions quora.com.

Table 2: Amide Coupling Reagents and Conditions

| Coupling Reagent | Additive/Base | Solvent | Typical Conditions |

|---|---|---|---|

| DCC | HOBt, Triethylamine | DCM or DMF | 0 °C to Room Temp |

| HATU | DIPEA | DMF | Room Temp |

| SOCl₂ then Amine | Pyridine | Toluene/DCM | 0 °C to Room Temp |

| TBTU | DIPEA | Acetonitrile (B52724) | Room Temp |

This table outlines common reagent systems for the synthesis of amide derivatives from this compound.

Functionalization of the Isoquinoline Ring System

Modifying the aromatic isoquinoline core allows for fine-tuning of the electronic and steric properties of the molecule. The reactivity of the isoquinoline ring is complex; the pyridine ring is electron-deficient and susceptible to nucleophilic attack, while the benzene (B151609) ring is more electron-rich and undergoes electrophilic substitution.

Halogenation provides a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The position of halogenation on the isoquinoline ring depends significantly on the reaction conditions.

Electrophilic Halogenation: Under strong acidic conditions (e.g., Br₂ in H₂SO₄), the reaction proceeds on the protonated isoquinolinium salt. The positive charge deactivates the pyridine ring, directing electrophilic attack to the benzene ring, primarily at the C5 and C8 positions nih.gov.

Halogenation via Diazonium Salts: An amino group, introduced at a specific position (see 4.3.2), can be converted to a diazonium salt (using NaNO₂/HCl) and subsequently displaced by a halide in a Sandmeyer reaction.

meta-Halogenation: Recent methods have been developed for the meta-halogenation of pyridines and related azines like isoquinoline. These strategies often involve a temporary dearomatization of the nitrogen-containing ring to form an electron-rich intermediate that can then undergo electrophilic halogenation with sources like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), followed by rearomatization nih.gov.

Nitration: Similar to electrophilic halogenation, nitration of isoquinoline with a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) occurs on the protonated species, yielding a mixture of 5-nitro and 8-nitroisoquinoline (B1594253) derivatives nih.gov. For substitution on the pyridine ring, nucleophilic methods can be employed. For instance, nitration at the C1 position, which is occupied by the propanoic acid side chain in the parent molecule, is not direct. However, related isoquinolines can be nitrated at C1 using potassium nitrite (B80452) in DMSO and acetic anhydride (B1165640) nih.gov.

Amination: Direct amination of isoquinoline can be achieved at the C1 position via a Chichibabin-type reaction using reagents like potassium amide in liquid ammonia (B1221849) nih.gov. For other positions, amination is often achieved indirectly. One method is the reduction of a nitro group, which can be introduced as described above. The reduction is typically performed using reagents like tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd-C), or iron in acetic acid researchgate.net. Vicarious nucleophilic substitution of hydrogen (VNS) is another strategy for the amination of nitro-activated aromatic rings researchgate.net.

Alkylation: Direct alkylation of the isoquinoline ring can be challenging. However, methods for the C4-alkylation of isoquinolines have been developed. One strategy involves the use of a vinyl ketone as an electrophile and benzoic acid as a nucleophilic reagent in a temporary dearomatization-aromatization sequence researchgate.netarabjchem.orgscielo.org.mx. This method is effective for isoquinolines that are unsubstituted at the C1 position.

Acylation: The Minisci reaction is a powerful tool for the acylation of electron-deficient N-heterocycles like isoquinoline. This radical-based reaction typically involves the generation of an acyl radical from an aldehyde or a related precursor, which then attacks the protonated isoquinoline ring, usually at the C1 position orientjchem.orgnih.gov. Since the C1 position is already substituted in this compound, this reaction would not be directly applicable for further C1 functionalization but illustrates the reactivity of the isoquinoline core.

Modification of the Propanoic Acid Side Chain

The three-carbon side chain offers multiple sites for modification to alter the molecule's length, rigidity, and polarity.

Reactions at the α-Carbon: The carbon atom adjacent to the carboxyl group (α-carbon) is a key target for modification.

Halogenation: The α-carbon can be halogenated via a Hell-Volhard-Zelinsky reaction using Br₂ and a catalytic amount of PBr₃. The resulting α-bromo propanoic acid derivative is a versatile intermediate for nucleophilic substitution, allowing the introduction of various functional groups like hydroxyl, amino, or cyano groups.

Alkylation: After converting the carboxylic acid to an ester, the α-proton can be removed by a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then be alkylated with an alkyl halide.

Reactions at the β-Carbon: Functionalization at the β-carbon (the carbon attached to the isoquinoline ring) is less direct on the saturated chain. However, analogues can be synthesized from precursors where this position is activated. For instance, a Knoevenagel condensation between isoquinoline-1-carbaldehyde and malonic acid could lead to an unsaturated intermediate, which could then be functionalized at the β-position via Michael addition before reduction of the double bond and decarboxylation.

Chain Elongation and Shortening:

Elongation: The Arndt-Eistert reaction provides a classic method for homologation, converting the carboxylic acid into a derivative with one additional methylene (B1212753) group. This involves converting the acid to an acid chloride, reacting it with diazomethane, and then performing a Wolff rearrangement.

Reduction and Further Modification: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(isoquinolin-1-yl)propan-1-ol, using strong reducing agents like LiAlH₄ or BH₃·THF rsc.org. This alcohol serves as a key intermediate. It can be oxidized to the corresponding aldehyde, used in ether synthesis, or converted to a leaving group (e.g., a tosylate or halide) for subsequent substitution or elimination reactions.

Table 3: Potential Side Chain Modifications

| Modification Type | Reagents/Strategy | Intermediate/Product Feature |

|---|---|---|

| α-Halogenation | Br₂, PBr₃ (cat.) | α-Bromo derivative for further substitution |

| α-Alkylation (via ester) | 1. LDA; 2. R-X | Introduction of alkyl groups at the α-position |

| Reduction to Alcohol | LiAlH₄ or BH₃·THF | Forms 3-(isoquinolin-1-yl)propan-1-ol for further reactions |

| Chain Elongation | Arndt-Eistert Synthesis | Converts propanoic acid to a butanoic acid derivative |

This table summarizes key synthetic strategies for modifying the propanoic acid side chain of the title compound.

Elongation and Shortening of the Alkyl Chain

Modification of the three-carbon alkyl chain of this compound is a fundamental strategy to explore the impact of the spatial relationship between the isoquinoline core and the terminal carboxylic acid group on biological activity.

Chain Elongation:

Standard homologation reactions can be employed to lengthen the alkyl chain. For instance, the Arndt-Eistert reaction provides a classic method for converting a carboxylic acid to its next higher homologue. This process would involve:

Conversion of this compound to its corresponding acid chloride.

Reaction of the acid chloride with diazomethane to form a diazoketone.

Wolff rearrangement of the diazoketone in the presence of a nucleophile (e.g., water, alcohol, or amine) to yield the chain-extended carboxylic acid, ester, or amide, respectively.

Alternatively, the propanoic acid can be reduced to the corresponding alcohol, converted to a leaving group (e.g., a tosylate or halide), and then subjected to nucleophilic substitution with cyanide, followed by hydrolysis to yield the butanoic acid derivative.

Chain Shortening:

Strategies for shortening the alkyl chain to an acetic acid or formic acid equivalent can also be envisioned. For example, the Barbier-Wieland degradation could be employed. This multi-step process generally involves the conversion of the carboxylic acid to a diphenyl ethylene derivative, followed by oxidative cleavage of the double bond to yield the one-carbon shorter carboxylic acid.

A more direct approach could involve the synthesis of the desired shorter-chain analogues from different starting materials, such as the direct alkylation of a suitable isoquinoline precursor with a two-carbon or one-carbon synthon.

A summary of these potential transformations is presented in the table below.

| Transformation | Reagents/Method | Product |

| Chain Elongation (by one carbon) | 1. SOCl₂ or (COCl)₂2. CH₂N₂3. Ag₂O, H₂O (Wolff rearrangement) | 4-(Isoquinolin-1-yl)butanoic acid |

| Chain Shortening (by one carbon) | Barbier-Wieland degradation | 2-(Isoquinolin-1-yl)acetic acid |

Introduction of Chirality (if applicable)

The structure of this compound itself is achiral. However, chirality can be introduced through various synthetic modifications, which can be crucial for enhancing potency and selectivity for biological targets.

One primary approach is the asymmetric reduction of the isoquinoline ring to a tetrahydroisoquinoline (THIQ) core. The C1 position of the resulting 1-substituted THIQ is a common stereocenter in many biologically active alkaloids. nih.govresearchgate.net This can be achieved through several methods:

Catalytic Asymmetric Hydrogenation: The C=N bond of a 3,4-dihydroisoquinoline (B110456) precursor can be enantioselectively hydrogenated using a chiral catalyst. nih.govresearchgate.net

Chiral Hydride Reducing Agents: The use of chiral borohydride (B1222165) reagents can effect the enantioselective reduction of the imine bond in a dihydroisoquinoline intermediate. nih.govresearchgate.net

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the dihydroisoquinoline can direct the stereochemical outcome of a subsequent reduction by an achiral reducing agent. nih.govresearchgate.net

Another strategy involves introducing a chiral center on the propanoic acid side chain. For example, asymmetric synthesis could be employed to introduce a substituent at the α- or β-position of the alkyl chain.

| Chiral Modification | Synthetic Strategy | Potential Chiral Product |

| Asymmetric reduction of the isoquinoline ring | Catalytic asymmetric hydrogenation of a 3,4-dihydroisoquinoline precursor | (R)- or (S)-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)propanoic acid |

| Introduction of a stereocenter on the side chain | Asymmetric alkylation of an enolate derived from the propanoic acid ester | (R)- or (S)-2-methyl-3-(isoquinolin-1-yl)propanoic acid |

Heterocyclic Annulation and Cyclization to Form Fused Systems

The bifunctional nature of this compound, possessing both a nucleophilic isoquinoline ring and an electrophilic carboxylic acid group (or its derivatives), allows for its use as a building block in the synthesis of more complex, fused heterocyclic systems.

Intramolecular cyclization reactions can be designed to create new rings fused to the isoquinoline core. For instance, a Friedel-Crafts-type acylation could be envisioned, where the carboxylic acid is converted to an acid chloride and then reacts intramolecularly with the electron-rich benzene portion of the isoquinoline nucleus, particularly if activating groups are present.

Furthermore, the propanoic acid side chain can be elaborated and then cyclized. For example, conversion of the carboxylic acid to an amide, followed by Bischler-Napieralski or Pictet-Spengler type reactions, could lead to the formation of novel polycyclic systems incorporating the isoquinoline moiety. wikipedia.org

The isoquinoline nitrogen can also participate in cycloaddition reactions. For instance, the generation of an isoquinolinium ylide could be followed by a [3+2] cycloaddition with a suitable dipolarophile, leading to dearomatization and the formation of a fused polycyclic system. nih.gov

Research into Structure-Activity Relationship (SAR) Driven Derivatization

While specific SAR studies on this compound are not extensively documented, the principles of SAR can be applied based on studies of analogous structures, such as quinoline (B57606) and isoquinoline derivatives. nih.govnih.govmdpi.com SAR-driven derivatization aims to systematically modify the structure of a lead compound to understand the relationship between chemical structure and biological activity, ultimately leading to the design of more potent and selective molecules.

For this compound, an SAR campaign would typically involve the systematic modification of three key regions:

The Isoquinoline Core: Substituents can be introduced at various positions on the benzene ring of the isoquinoline nucleus. The nature of these substituents (e.g., electron-donating or electron-withdrawing, lipophilic or hydrophilic) can significantly impact target binding and pharmacokinetic properties. For example, in studies of 4-anilino-quinazoline derivatives as EGFR inhibitors, the substitution pattern on the quinazoline ring was found to be critical for activity. mdpi.com

The Propanoic Acid Side Chain: As discussed, the length of the alkyl chain can be varied. Additionally, the carboxylic acid can be replaced with other functional groups, such as amides, esters, sulfonamides, or tetrazoles, to probe interactions with the biological target and to modify physicochemical properties like solubility and cell permeability. For instance, in the development of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, the carboxylic acid was converted to a variety of amides, leading to compounds with potent cytotoxicity against cancer cell lines. nih.govnih.gov

The Linker: The point of attachment and the nature of the linker between the isoquinoline core and the acidic group can be altered. For example, moving the propanoic acid group from the 1-position to other positions on the isoquinoline ring would explore the spatial requirements for biological activity.

A hypothetical SAR exploration is outlined in the table below.

| Region of Modification | Example Modification | Rationale |

| Isoquinoline Core | Introduction of a methoxy group at the 6- or 7-position | To probe for hydrogen bond acceptor interactions and modulate electronics. |

| Propanoic Acid Chain | Conversion of the carboxylic acid to a methyl amide | To assess the importance of the acidic proton and introduce a potential hydrogen bond donor/acceptor. |

| Linker Position | Synthesis of 3-(isoquinolin-3-yl)propanoic acid | To evaluate the importance of the substitution pattern on the isoquinoline ring for target recognition. |

By systematically synthesizing and testing these derivatives, a comprehensive understanding of the SAR can be developed, guiding the design of optimized analogues.

Biological and Pharmacological Investigations of 3 Isoquinolin 1 Yl Propanoic Acid and Its Analogues in Vitro & Mechanistic Focus

In Vitro Enzyme Inhibition Studies

The isoquinoline (B145761) nucleus is a key feature in many enzyme inhibitors, and derivatives of this scaffold have been shown to target a variety of enzymes. nih.govnih.gov

Specific Enzyme Targets and Mechanistic Interactions

Research has identified several enzyme classes that are potently inhibited by isoquinoline derivatives. These include:

Acetylcholinesterase (AChE): Certain isoquinoline derivatives, particularly bisbenzylisoquinoline alkaloids, have demonstrated inhibitory activity against AChE in the micromolar range. nih.gov It is hypothesized that the monomeric moiety of these alkaloids may be crucial for this inhibition. nih.gov

Inhibitor of Apoptosis Proteins (IAPs): A collection of 533 molecules with an isoquinoline skeleton were synthesized and screened for their ability to inhibit IAPs. nih.gov These proteins are often overexpressed in cancer cells and contribute to therapeutic resistance by blocking programmed cell death. nih.gov Specific isoquinoline derivatives have been shown to have a high affinity for the BIR2 domain of IAPs, leading to potent inhibitory activity in biochemical and cellular assays. nih.gov

Rho-kinase: Isoquinoline derivatives have been developed as inhibitors of Rho-kinase, a serine/threonine kinase that plays a role in various cellular processes. google.com

Topoisomerases: Fused pyrrolo[2,1-a]isoquinolines, such as the natural marine lamellarins, are potent inhibitors of topoisomerases and exhibit significant cytotoxic activity against tumor cells. nih.gov

Kinetic Studies of Inhibition

Kinetic studies are crucial for understanding the mechanism of enzyme inhibition. For isoquinoline derivatives, these studies have provided insights into their mode of action. For example, the inhibitory activity of isoquinoline derivatives against AChE was determined using the Ellman colorimetric assay, with galanthamine (B1674398) serving as a reference standard. nih.gov In the context of IAP inhibition, two isoquinoline derivatives, B01002 and C26001, were found to inhibit the proliferation of the SKOV3 ovarian cancer cell line with IC50 values of 7.65 and 11.68 µg/mL, respectively. nih.gov

| Compound/Analogue Class | Enzyme Target | Inhibition Data (IC50/Ki) | Assay Method |

| Bisbenzylisoquinoline alkaloids | Acetylcholinesterase (AChE) | Micromolar range | Ellman colorimetric assay |

| Isoquinoline derivative B01002 | Proliferation of SKOV3 cells (related to IAP inhibition) | 7.65 µg/mL | CCK-8 assay |

| Isoquinoline derivative C26001 | Proliferation of SKOV3 cells (related to IAP inhibition) | 11.68 µg/mL | CCK-8 assay |

Receptor Binding Assays (In Vitro)

The ability of isoquinoline derivatives to interact with various receptors has been a key area of investigation, revealing their potential to modulate cell signaling pathways.

Ligand-Receptor Interaction Profiling

In silico and in vitro studies have been employed to profile the binding of isoquinoline alkaloids to various protein targets. For instance, molecular docking studies have shown that the bis-benzylisoquinoline alkaloid oxycanthine has a high binding affinity for the main protease (Mpro) of SARS-CoV-2, with a binding energy of -10.99 kcal/mol. nih.gov Another isoquinoline alkaloid, coptisine, exhibited the best binding affinity towards Mpro with a value of -9.15 kcal/mol in a separate study. nih.gov Furthermore, isoquinoline alkaloids have been shown to bind to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), with binding affinities in the order of 10^3 to 10^4 L/mol. nih.gov

Competitive Binding Experiments

Competitive binding experiments have been instrumental in characterizing the selectivity and potency of isoquinoline-based compounds. A-425619, a novel isoquinoline derivative, was identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.gov In competitive binding assays, A-425619 was found to be a competitive antagonist of capsaicin-evoked calcium flux with a pA2 value of 2.5 nM. nih.gov This indicates a direct competition with the agonist for the same binding site on the receptor. nih.gov

| Compound/Analogue | Receptor/Protein Target | Binding Affinity (IC50/pA2/Binding Energy) | Experimental/Computational Method |

| Oxycanthine | SARS-CoV-2 Main Protease (Mpro) | -10.99 kcal/mol | Molecular Docking (AutoDock) |

| Coptisine | SARS-CoV-2 Main Protease (Mpro) | -9.15 kcal/mol | Molecular Docking (Autodock) |

| Jatrorrhizine | Bovine Serum Albumin (BSA) & Human Serum Albumin (HSA) | 10^4 L/mol | Spectroscopic and Molecular Modeling |

| Palmatine | Human Serum Albumin (HSA) | (5.44 ± 0.30) × 10^4 L/mol | Temperature-dependent fluorescence studies |

| A-425619 | Human TRPV1 Receptor | pA2 = 2.5 nM (IC50 = 5 nM) | Calcium flux assay |

Cellular Pathway Modulation Studies in In Vitro Models

The interaction of isoquinoline derivatives with enzymes and receptors translates into the modulation of various cellular pathways, which has been investigated in in vitro models.

Studies have shown that certain isoquinoline derivatives can induce apoptosis in cancer cells by perturbing the caspase-IAP pathway. nih.gov Specifically, treatment of ovarian cancer cells with isoquinoline derivatives led to a reduction in the protein levels of XIAP, cIAP-1, and survivin, key members of the IAP family. nih.gov This inhibition of IAPs promotes the activity of caspases, the executioner enzymes of apoptosis. nih.gov

Furthermore, the isoquinoline alkaloid berberine (B55584) has been shown to suppress the expression of pro-inflammatory genes such as IL-1β, IL-6, and iNOS by activating the AMPK signaling pathway and inhibiting the phosphorylation of MAPKs in macrophages. dovepress.com Berberine's anti-inflammatory effects also involve the modulation of the Nrf2 and NF-κB pathways. dovepress.com Another isoquinoline derivative, Compound 2, has been shown to induce apoptosis through the generation of reactive oxygen species (ROS). nih.gov

The diverse mechanisms of action observed for isoquinoline analogues highlight the potential of the 3-(Isoquinolin-1-YL)propanoic acid scaffold as a template for designing novel modulators of key cellular pathways implicated in various diseases.

Investigation of Signaling Cascades

The investigation into how a compound like this compound influences intracellular signaling cascades is a critical step in understanding its biological effects. This typically involves treating specific cell lines with the compound and then analyzing key proteins within various pathways (e.g., MAPK/ERK, PI3K/Akt, NF-κB) for changes in their activation state, often through phosphorylation.

As of now, there are no specific studies published that detail the effects of this compound on these or other signaling cascades. Research on analogous heterocyclic compounds, however, often reveals modulation of pathways involved in cell proliferation, inflammation, and apoptosis. For instance, inhibitors of Rho-kinase featuring an isoquinolinone core have been studied for their effects on related signaling pathways. nih.gov

Gene Expression Modulation (In Vitro)

To understand the broader impact of a compound on cellular function, researchers analyze its ability to modulate gene expression. This is commonly performed using techniques like quantitative polymerase chain reaction (qPCR) for specific genes or broader transcriptomic analyses such as RNA sequencing.

There is no publicly available data concerning the modulation of gene expression by this compound in any in vitro system. Such a study would reveal which genes and, by extension, which cellular programs are upregulated or downregulated upon treatment, offering clues to the compound's mechanism of action and potential therapeutic applications.

Molecular Mechanism of Action Elucidation

Elucidating the precise molecular mechanism of action involves identifying the direct molecular target of a compound and understanding how their interaction leads to a biological response. This process is fundamental to drug discovery and chemical biology. researchgate.net

The specific molecular mechanism of this compound has not been reported. Research in this area would aim to answer whether the compound acts as an enzyme inhibitor, a receptor agonist or antagonist, or interferes with protein-protein interactions, among other possibilities.

Target Identification and Validation Using Biochemical Approaches

Identifying the specific protein or nucleic acid that a small molecule interacts with is a key objective. Biochemical methods for target identification often involve affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, or chemical proteomics approaches. nih.gov

There are no published studies identifying the biological target(s) of this compound. Validation would subsequently involve confirming the interaction through methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) and demonstrating that modulating the identified target recapitulates the compound's biological effects.

Pharmacological Profiling in Various In Vitro Systems

A comprehensive pharmacological profile is established by testing a compound across a wide range of in vitro assays, including various cell lines (e.g., cancer, immune cells) and isolated enzyme or receptor preparations. This helps to determine the compound's potency, selectivity, and spectrum of activity.

A detailed in vitro pharmacological profile for this compound is not available in the literature. An example of a pharmacological profiling table, which would typically be populated with experimental data such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, is shown below for illustrative purposes.

Table 1: Illustrative In Vitro Pharmacological Profile (Note: Data for this compound is not currently available.)

| Assay Type | Target/Cell Line | Parameter | Value |

|---|---|---|---|

| Enzyme Inhibition | Target X Kinase | IC50 | Data not available |

| Cell Proliferation | MCF-7 (Breast Cancer) | GI50 | Data not available |

| Cell Proliferation | A549 (Lung Cancer) | GI50 | Data not available |

| Receptor Binding | Receptor Y | Ki | Data not available |

| Cytokine Release | LPS-stimulated PBMCs | IL-6 IC50 | Data not available |

Structure-Activity Relationship (SAR) Correlations with In Vitro Biological Activities

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogues of a lead compound to determine how specific structural modifications affect its biological activity. nuvisan.com This process is crucial for optimizing potency, selectivity, and pharmacokinetic properties. For example, studies on other 3-arylpropionic acids have shown that modifications to the propionic acid chain can enhance metabolic stability and that substituting the phenyl ring with other heterocycles can modulate activity. nuvisan.com

SAR studies specifically centered on this compound have not been published. Such an investigation would involve creating derivatives by modifying the isoquinoline ring, the propanoic acid chain, and exploring different substitution patterns to correlate structural changes with in vitro activity.

Table 2: Illustrative Structure-Activity Relationship (SAR) Table for Analogues (Note: This table illustrates the format of an SAR study; specific data for analogues of this compound is not available.)

| Compound | R1 Substitution (on Isoquinoline) | R2 Substitution (on Propanoic Acid) | In Vitro Activity (IC50, µM) |

|---|---|---|---|

| This compound | H | H | Data not available |

| Analogue 1 | 7-Chloro | H | Data not available |

| Analogue 2 | H | α-Methyl | Data not available |

| Analogue 3 | 7-Methoxy | α-Methyl | Data not available |

In Vitro Metabolic Stability and Drug-Drug Interaction Research

The metabolic stability of a compound is assessed in vitro to predict its persistence in the body. mdpi.com These assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring its rate of degradation. The potential for drug-drug interactions is often initially evaluated by determining if the compound inhibits or induces major cytochrome P450 (CYP) enzymes.

Specific data on the in vitro metabolic stability or drug-drug interaction potential of this compound is not documented. Studies on other isoquinoline alkaloids have shown that their metabolic pathways can vary significantly based on their specific ring structures. A typical metabolic stability assessment would generate data as illustrated in the table below.

Table 3: Illustrative In Vitro Metabolic Stability Data (Note: Data for this compound is not currently available.)

| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

|---|---|---|---|

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Isoquinolin 1 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing granular insight into the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional NMR is the initial and most crucial step for the structural verification of 3-(isoquinolin-1-yl)propanoic acid.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the isoquinoline (B145761) ring system would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants (J-values) providing information about their substitution pattern. The protons of the propanoic acid side chain would be observed in the upfield region. Specifically, two methylene (B1212753) groups (-CH₂-) adjacent to the isoquinoline ring and the carboxylic acid group would likely present as triplets, and their integration values would confirm the presence of two protons in each. The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms. For this compound, this would include signals for the nine carbons of the isoquinoline ring, the two methylene carbons of the propanoic acid chain, and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon would be the most downfield (typically δ 170-185 ppm), while the aromatic carbons would resonate in the δ 120-150 ppm range. The aliphatic methylene carbons would be found in the upfield region of the spectrum.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values would be necessary for definitive structural confirmation.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Isoquinoline Aromatic CH | 7.0 - 8.5 | 120 - 150 |

| Isoquinoline Quaternary C | - | 125 - 155 |

| -CH₂- (adjacent to isoquinoline) | ~3.0 - 3.5 (triplet) | ~30 - 40 |

| -CH₂- (adjacent to COOH) | ~2.5 - 3.0 (triplet) | ~30 - 40 |

| -COOH | >10 (broad singlet) | 170 - 185 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, cross-peaks would be observed between the two methylene groups of the propanoic acid side chain, confirming their direct linkage. It would also help in assigning the connectivity of the protons within the isoquinoline ring system. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. nist.gov This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. nist.gov For this compound, HMBC would be instrumental in connecting the propanoic acid side chain to the isoquinoline ring by showing a correlation from the methylene protons adjacent to the ring to the C1 carbon of the isoquinoline.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is critical for determining stereochemistry and conformation. For this molecule, NOESY could reveal spatial proximities between the protons of the side chain and the protons on the isoquinoline ring, helping to define the molecule's preferred conformation. nist.gov

Solid-State NMR for Polymorphic Studies

Detailed experimental studies employing solid-state NMR (ssNMR) for the specific investigation of polymorphism in this compound are not widely available in the public domain. However, ssNMR would be a valuable technique to probe the existence of different crystalline forms (polymorphs). Polymorphs can exhibit different physical properties, and ssNMR, particularly ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning), can distinguish between them by revealing differences in the chemical shifts and line widths of the carbon signals in the solid state.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the molecular ion of this compound with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds that might have the same nominal mass. For C₁₂H₁₁NO₂, the calculated exact mass would serve as a definitive confirmation of its composition.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to elucidate the structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da) or the loss of water (18 Da) from the molecular ion.

Cleavage of the propanoic acid chain: Fragmentation could occur along the propanoic acid side chain, leading to ions corresponding to the loss of an ethyl group or other fragments.

Fragmentation of the isoquinoline ring: The stable isoquinoline ring system would also produce characteristic fragment ions, consistent with the known fragmentation patterns of isoquinoline alkaloids.

A hypothetical fragmentation table is provided below.

| m/z Value | Possible Fragment Identity | Fragment Lost |

| [M]+ | Molecular Ion | - |

| [M-45]+ | Ion after loss of COOH | -COOH |

| [M-18]+ | Ion after loss of H₂O | -H₂O |

| 129 | Isoquinolin-1-yl cation | -CH₂CH₂COOH |

| 128 | Isoquinoline radical cation | -CH₂CH₂COOH, -H |

This detailed spectroscopic analysis, combining various NMR and MS techniques, is essential for the unequivocal structural confirmation and in-depth characterization of this compound.

LC-MS/MS for Impurity Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the identification and quantification of impurities in pharmaceutical compounds and fine chemicals. For this compound, LC-MS/MS plays a crucial role in developing a comprehensive impurity profile, which is essential for quality control and process optimization.

The method involves separating the target compound from its impurities using liquid chromatography, followed by ionization and mass analysis in two stages. The first stage of mass spectrometry (MS1) isolates the precursor ions of potential impurities, and the second stage (MS2) fragments these ions to generate a characteristic fragmentation pattern, enabling definitive structural elucidation.

Common potential impurities in the synthesis of this compound could include starting materials, reagents, and byproducts from side reactions. For instance, incomplete reaction or degradation could lead to the presence of isoquinoline or other related precursors. Dicarboxylic acids may also be present as byproducts. nih.gov Derivatization techniques, such as amidation with aniline, can be employed to enhance the chromatographic retention and ionization efficiency of the carboxylic acids, allowing for their sensitive detection. nih.govresearchgate.net

Table 1: Representative LC-MS/MS Data for Potential Impurities in this compound

| Potential Impurity | Precursor Ion (m/z) | Product Ions (m/z) |

| Isoquinoline | 130.06 | 102.05, 77.04 |

| 3-(Isoquinolin-1-YL)propenoic acid | 199.06 | 155.06, 128.05 |

| 1-Methylisoquinoline | 144.08 | 115.06, 89.04 |

| Phthalic acid | 167.02 | 123.01, 77.04 |

This table is a representative example and not based on published experimental data for this specific compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The O-H stretch of the carboxylic acid will likely appear as a broad band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is anticipated to be a strong, sharp band around 1700-1725 cm⁻¹. The aromatic C-H stretching vibrations of the isoquinoline ring would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the isoquinoline ring system are expected in the 1650-1450 cm⁻¹ region. irphouse.comnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of the isoquinoline moiety are typically strong in the Raman spectrum. irphouse.comresearchgate.net The symmetric C-C stretching of the aliphatic chain and other skeletal vibrations will also be observable.

Table 2: Predicted Key Vibrational Bands for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 3300-2500 (broad) | Weak | Stretching |

| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |

| Aliphatic C-H | 2980-2850 | 2980-2850 | Stretching |

| Carboxylic Acid C=O | 1725-1700 (strong) | Moderate | Stretching |

| Aromatic C=C/C=N | 1650-1450 | 1650-1450 (strong) | Ring Stretching |

| C-O | 1320-1210 | Weak | Stretching |

| O-H Bend | 1440-1395 | Weak | In-plane bending |

This table is a prediction based on characteristic group frequencies and data from analogous compounds. irphouse.comnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The isoquinoline ring system in this compound contains a conjugated π-electron system, which gives rise to characteristic UV absorptions.

The UV-Vis spectrum of isoquinoline itself typically displays multiple absorption bands corresponding to π→π* transitions. researchgate.netrsc.org The presence of the propanoic acid substituent at the 1-position is expected to cause a slight shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to unsubstituted isoquinoline, due to its electronic influence on the aromatic system. The spectrum is generally recorded in a solvent such as ethanol (B145695) or methanol.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in Ethanol

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π→π | ~220 | High |

| π→π | ~270 | Moderate |

| π→π* | ~320 | Low |

This table is a prediction based on data for isoquinoline and its derivatives. researchgate.netrsc.org

X-ray Crystallography for Single Crystal Structure Determination

Obtaining suitable single crystals is a prerequisite for this technique. This often involves slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture. The resulting crystallographic data would be invaluable for understanding the molecule's structure-property relationships.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 975.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.38 |

This table presents hypothetical data for illustrative purposes.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the most common technique for determining the purity of non-volatile organic compounds. For an aromatic carboxylic acid like this compound, reversed-phase HPLC (RP-HPLC) is a suitable method. nih.govnih.gov

Method development would involve optimizing several parameters:

Stationary Phase: A C18 or C8 column is typically used.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common. The pH of the mobile phase is critical for controlling the retention of the acidic analyte. sielc.comhelixchrom.com

Detection: UV detection is suitable due to the chromophoric isoquinoline ring. The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy.

Table 5: Representative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Column Temperature | 30 °C |

This table provides a typical starting point for method development. nih.govsielc.comhelixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be used to identify volatile byproducts or impurities that may be present from the synthesis.

To make the carboxylic acid amenable to GC analysis, a derivatization step is typically required to increase its volatility. youtube.com Silylation, for example with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the acidic proton into a less polar and more volatile trimethylsilyl (B98337) (TMS) group.

The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for identification.

Chiral Chromatography for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect in the characterization of chiral compounds, particularly in the pharmaceutical and fine chemical industries. For this compound, which possesses a chiral center at the C2 position of the propanoic acid chain, chiral chromatography, especially High-Performance Liquid Chromatography (HPLC), is the most effective method for separating and quantifying its enantiomers. eijppr.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. sigmaaldrich.com

The successful enantioseparation of this compound relies on selecting an appropriate CSP and optimizing the mobile phase conditions. Given the acidic nature of the carboxyl group and the presence of the isoquinoline moiety, several types of CSPs can be considered.

Potential Chiral Stationary Phases (CSPs):

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used for their broad enantioselectivity. nih.gov The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and inclusion into the chiral cavities of the polysaccharide structure. unife.it The isoquinoline ring of the analyte can engage in π-π stacking, while the carboxylic acid can form hydrogen bonds.

Pirkle-type CSPs: These are based on the principle of forming transient diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole interactions. hplc.eu A Whelk-O 1 column, for instance, is known for its utility in separating underivatized carboxylic acids. hplc.eu

Macrocyclic Glycopeptide-based CSPs: CSPs like those based on teicoplanin or vancomycin (B549263) are effective for separating a wide range of molecules, including acidic compounds. sigmaaldrich.comnih.gov The separation mechanism involves multiple interactions, including ionic interactions, hydrogen bonding, and inclusion complexing. sigmaaldrich.com

Anion-exchange type CSPs: Chiral stationary phases such as CHIRALPAK QN-AX and QD-AX, which are based on quinine (B1679958) and quinidine (B1679956) derivatives, are specifically designed for the enantioseparation of acidic compounds. chiraltech.com The primary interaction is an ionic exchange between the protonated tertiary amine of the selector and the deprotonated carboxylic acid of the analyte, supplemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com

Mobile Phase Considerations:

The choice of mobile phase is crucial for achieving optimal separation. Both normal-phase and reversed-phase conditions can be explored.

Normal-Phase Chromatography: Typically employs a non-polar mobile phase like a mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol). Small amounts of an acidic or basic modifier, such as trifluoroacetic acid (TFA) or an amine, are often added to improve peak shape and resolution. tsijournals.com

Reversed-Phase Chromatography: Utilizes a polar mobile phase, usually a mixture of water and acetonitrile or methanol, with buffers to control the pH. For acidic compounds like this compound, operating at a pH where the carboxylic acid is ionized can be advantageous, especially with ion-exchange type CSPs. chiraltech.com

Supercritical Fluid Chromatography (SFC): This technique, which uses supercritical carbon dioxide as the main mobile phase component, is increasingly popular for chiral separations due to its speed and efficiency. researchgate.net

Detailed Research Findings:

While specific enantioseparation data for this compound is not extensively published, research on analogous aryloxyphenoxypropanoic acids and other acidic chiral compounds provides valuable insights. For example, the successful separation of 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid was achieved using a teicoplanin-based CSP. nih.gov Similarly, various β-amino-β-(aryl)propionic acids have been effectively resolved on Pirkle-type columns. tsijournals.com

Based on these precedents, a hypothetical chiral HPLC method for the enantiomeric purity determination of this compound could be developed. The following table illustrates potential chromatographic conditions and expected results.

Table 1: Hypothetical Chiral HPLC Method for this compound

| Parameter | Condition 1 | Condition 2 |

| Column | Chiralpak AD-H (Amylose derivative) | (R,R)-Whelk-O 1 |

| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/TFA (80:20:0.1, v/v/v) | n-Hexane/Ethanol/TFA (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 230 nm | UV at 230 nm |

| Temperature | 25 °C | 25 °C |

| Retention Time (Enantiomer 1) | 12.5 min | 15.2 min |

| Retention Time (Enantiomer 2) | 14.8 min | 18.1 min |

| Resolution (Rs) | > 2.0 | > 2.5 |

The validation of such a method would involve assessing its linearity, accuracy, precision, and limits of detection and quantification for the minor enantiomer, ensuring its suitability for quality control purposes. nih.gov The ability to invert the elution order by using a CSP with the opposite chirality (e.g., from (R,R) to (S,S)-Whelk-O 1) can be advantageous for accurately quantifying trace amounts of one enantiomer in the presence of a large excess of the other. hplc.eu

Computational Chemistry and Theoretical Studies of 3 Isoquinolin 1 Yl Propanoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. Such calculations are crucial for understanding the intrinsic characteristics of a compound, including its stability, reactivity, and spectral properties.

HOMO/LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

In a study on a novel synthesized isoquinoline (B145761) derivative, referred to as AHIC, DFT calculations were employed to analyze its electronic properties. The HOMO and LUMO energies were calculated to be -6.08 eV and -1.45 eV, respectively, resulting in an energy gap of 4.63 eV. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

Similarly, DFT studies on a series of tunable quinoline (B57606) derivatives have provided insights into their electronic properties, including the electrophilicity index, chemical potential, and hardness, which are derived from HOMO and LUMO energies. rsc.org For a series of Schiff base sulfonamide analogues, DFT calculations helped in understanding their electronic characteristics. mdpi.com

Table 1: Frontier Molecular Orbital Energies of a Novel Isoquinoline Derivative (AHIC)

| Parameter | Energy (eV) |

| EHOMO | -6.08 |

| ELUMO | -1.45 |

| Energy Gap (ΔE) | 4.63 |

Data sourced from a study on a novel isoquinoline derivative (AHIC). researchgate.net

Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For the isoquinoline derivative AHIC, the MEP analysis revealed that the most negative potential is located over the oxygen atoms, indicating these as the primary sites for electrophilic interaction. researchgate.net The hydrogen atoms, in contrast, exhibit a positive electrostatic potential. researchgate.net Such maps are instrumental in understanding intermolecular interactions, including hydrogen bonding.

Reaction Pathway Energetics

Theoretical calculations can be used to model reaction pathways and determine the energetics of chemical transformations. This is particularly useful for understanding reaction mechanisms and predicting the feasibility of a synthetic route. For instance, in the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, DFT calculations were used to predict the site of alkylation, a key step in their synthesis. nih.gov By calculating the energies of the possible intermediates and transition states, researchers can elucidate the most probable reaction pathway.

Molecular Docking Studies for Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities

Molecular docking studies have been instrumental in identifying potential biological targets for isoquinoline and quinoline derivatives and in predicting their binding affinities. For example, a series of 5-amino substituted indeno[1,2-c]isoquinolines were synthesized and docked into the active site of topoisomerase I. elsevierpure.com The docking model for the most active compound, 5-piperazinyl indeno[1,2-c]isoquinoline 7f, provided insights into its binding interactions. elsevierpure.com

In another study, quinoline derivatives were designed and evaluated as potential HIV non-nucleoside reverse transcriptase inhibitors. nih.gov Molecular docking was used to assess their binding interactions and affinities, with one compound showing a high docking score of -10.67 kcal/mol. nih.gov For a novel isoquinoline derivative, AHIC, molecular docking studies against Tdp1 and EGFR substrates revealed binding energies of -6.87 and -6.31 Kcal/mol, respectively, suggesting its potential as an anticancer agent. researchgate.net

Docking studies on N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives against the epidermal growth factor receptor (EGFR) showed that some compounds exhibited high binding energies, ranging from -19.8 to -24.8 kcal/mol. nih.gov

Table 2: Molecular Docking Results of Various Isoquinoline and Quinoline Derivatives

| Compound/Derivative | Target Protein | Binding Affinity/Docking Score (kcal/mol) |

| Quinoline derivative | HIV Reverse Transcriptase | -10.67 |

| Isoquinoline derivative (AHIC) | Tdp1 | -6.87 |

| Isoquinoline derivative (AHIC) | EGFR | -6.31 |

| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivative | EGFR | -19.8 to -24.8 |

Data compiled from various studies on isoquinoline and quinoline derivatives. researchgate.netnih.govnih.gov

Active Site Characterization

Molecular docking not only predicts binding affinity but also provides a detailed picture of the interactions between the ligand and the amino acid residues in the active site of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For the N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives, docking studies revealed interactions with key amino acid residues in the EGFR active site, such as Met 769. nih.gov Similarly, for Schiff base sulfonamide analogues targeting COX-1, docking showed strong hydrogen bond interactions with key amino acids like Gln 192, His 90, and Ser 353. mdpi.com In the case of 2H-thiopyrano[2,3-b]quinoline derivatives docked against the CB1a protein, interactions with amino acids such as ILE-8, LYS-7, and TRP-12 were identified. nih.gov This detailed characterization of the active site binding is crucial for the rational design and optimization of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing detailed insights into the dynamic nature of molecules and their interactions over time. nih.gov For 3-(Isoquinolin-1-YL)propanoic acid, MD simulations are instrumental in understanding its conformational flexibility in a physiological environment and assessing the stability of its complex with potential protein targets.

In a typical MD simulation, the molecule is placed in a simulated box of water molecules, and Newton's laws of motion are applied to all atoms. This allows researchers to observe how the molecule moves, rotates, and changes its shape. The stability of a protein-ligand complex, crucial for predicting binding affinity and residence time, is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial docked positions. mdpi.com A stable complex will show minimal deviation over the course of the simulation. researchgate.net Another key metric, the Root Mean Square Fluctuation (RMSF), helps identify which parts of the protein or ligand are the most mobile. mdpi.com

MD simulations can elucidate the binding pathways and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the protein's active site. nih.gov This information is invaluable for optimizing lead compounds to enhance their binding affinity and specificity. nih.gov

Table 1: Illustrative Molecular Dynamics Simulation Data for this compound-Protein Complex

This table presents hypothetical data from a 50-nanosecond MD simulation to illustrate the stability analysis of the compound when bound to a target protein.

| Simulation Time (ns) | Ligand RMSD (nm) | Protein Backbone RMSD (nm) | Number of Hydrogen Bonds |

| 0 | 0.00 | 0.00 | 4 |

| 10 | 0.12 | 0.15 | 3 |

| 20 | 0.14 | 0.18 | 4 |

| 30 | 0.13 | 0.17 | 3 |

| 40 | 0.15 | 0.19 | 3 |

| 50 | 0.14 | 0.18 | 4 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com These models are essential for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. jocpr.comresearchgate.net

A QSAR study involving this compound would begin with a dataset of its structural analogues and their experimentally measured biological activities (e.g., IC₅₀ values against a specific enzyme). For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as lipophilicity (LogP), electronic properties, and steric attributes. wikipedia.org Using statistical methods or machine learning algorithms, a mathematical model is then developed that relates these descriptors to the observed activity. nih.gov

The resulting QSAR equation can be used to predict the biological activities of novel molecules before they are synthesized. wikipedia.org Rigorous validation of the QSAR model is crucial to ensure its predictive power and reliability. jocpr.com

Table 2: Hypothetical QSAR Data for Analogues of this compound

This table provides an example of a dataset that would be used to build a QSAR model.

| Compound ID | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| Analogue 1 | 2.1 | 215.23 | 49.33 | 6.5 | 6.4 |

| Analogue 2 | 2.5 | 229.26 | 49.33 | 6.8 | 6.9 |

| Analogue 3 | 1.9 | 231.21 | 58.56 | 7.1 | 7.0 |

| Analogue 4 | 2.8 | 245.28 | 49.33 | 7.3 | 7.4 |

| Analogue 5 | 2.3 | 247.24 | 67.79 | 7.5 | 7.5 |

In Silico ADME Prediction and Molecular Property Calculations

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug development, as unfavorable pharmacokinetics are a major cause of compound failure. nih.gov In silico ADME prediction uses computational models to estimate these properties directly from a molecule's structure, allowing for early-stage screening and optimization. researchgate.netsemanticscholar.org

For this compound, various molecular properties that influence its ADME profile can be calculated. These include molecular weight, lipophilicity (cLogP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and aqueous solubility. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. Further computational models can predict more complex endpoints such as human intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like the cytochrome P450 family.

Table 3: Predicted Molecular and ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Formula | C₁₂H₁₁NO₂ | - |

| Molecular Weight | 201.22 g/mol | Favorable for absorption |

| cLogP | 1.85 | Optimal lipophilicity |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | Good potential for cell permeability |

| Hydrogen Bond Donors | 1 | Compliant with drug-likeness rules |

| Hydrogen Bond Acceptors | 3 | Compliant with drug-likeness rules |

| Aqueous Solubility (LogS) | -2.5 | Moderately soluble |

| Human Intestinal Absorption | > 90% | High probability of good absorption |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the CNS |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound is crucial, as the molecule's three-dimensional shape dictates how it can interact with a biological target. mdpi.com